molecular formula C13H10FNO2 B582460 2-Fluoro-1-methyl-4-(4-nitrophenyl)benzene CAS No. 1352318-59-2

2-Fluoro-1-methyl-4-(4-nitrophenyl)benzene

Cat. No. B582460
CAS RN: 1352318-59-2
M. Wt: 231.226
InChI Key: WBYVPGCJHRCXAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-1-methyl-4-(4-nitrophenyl)benzene is a chemical compound with the molecular formula C13H10FNO2 . It has a molecular weight of 231.23 . The compound is also known by its IUPAC name, 3-fluoro-4-methyl-3’-nitro-1,1’-biphenyl .


Molecular Structure Analysis

The molecular structure of 2-Fluoro-1-methyl-4-(4-nitrophenyl)benzene consists of a biphenyl core with a fluoro, methyl, and nitro substituent. The InChI code for this compound is 1S/C13H10FNO2/c1-9-5-6-11 (8-13 (9)14)10-3-2-4-12 (7-10)15 (16)17/h2-8H,1H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Fluoro-1-methyl-4-(4-nitrophenyl)benzene include a molecular weight of 231.23 . More specific properties such as melting point, boiling point, and solubility are not available in the search results.

Scientific Research Applications

Synthesis and Chemical Reactions

Fluorinated aromatic compounds are pivotal in organic synthesis due to their unique reactivity and the ability to undergo nucleophilic aromatic substitution. A study by Ajenjo et al. (2016) demonstrates the synthesis of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene and explores its reactivity in nucleophilic aromatic substitution reactions, indicating the potential of fluorinated compounds for generating novel benzenes with distinct substitution patterns Ajenjo, Greenhall, Zarantonello, & Beier, 2016.

Crystal Structure Analysis

The crystal structure of fluorinated compounds, such as (E)-1-[2,2-dichloro-1-(4-nitrophenyl)ethenyl]-2-(4-fluorophenyl)diazene, reveals how molecular geometry and intermolecular interactions influence material properties. Atioğlu et al. (2019) elucidated the dihedral angle between the 4-fluorophenyl ring and the nitro-substituted benzene ring, which is significant for understanding molecular packing and interactions in the solid state Atioğlu, Akkurt, Shikhaliyev, Suleymanova, Bagirova, & Toze, 2019.

Material Science Applications

In material science, the introduction of fluorine atoms into aromatic compounds is known to alter physical properties significantly. Ma et al. (2013) investigated the physical properties of fluorinated phenyl bicyclohexane liquid crystals, demonstrating that fluorination affects dielectric constants and elastic constants, critical for liquid crystal display technologies Ma, Xu, Okada, Onnagawa, Sugimori, & Toriyama, 2013.

properties

IUPAC Name

2-fluoro-1-methyl-4-(4-nitrophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO2/c1-9-2-3-11(8-13(9)14)10-4-6-12(7-5-10)15(16)17/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBYVPGCJHRCXAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC=C(C=C2)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20718392
Record name 3-Fluoro-4-methyl-4'-nitro-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20718392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-1-methyl-4-(4-nitrophenyl)benzene

CAS RN

1352318-59-2
Record name 3-Fluoro-4-methyl-4'-nitro-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20718392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.